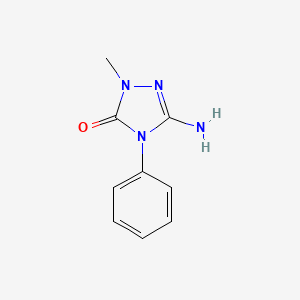

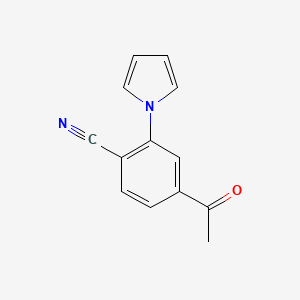

![molecular formula C20H15FN4O B2968702 3-氟-N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)苯甲酰胺 CAS No. 862810-31-9](/img/structure/B2968702.png)

3-氟-N-(5-咪唑并[1,2-a]嘧啶-2-基-2-甲基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involving “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyrimidines can undergo a variety of reactions, including functionalization via radical reactions .科学研究应用

合成和生物学评估用于外周苯二氮卓受体研究

Fookes 等人 (2008 年) 的一项研究探讨了合成和生物学评估氟乙氧基和氟丙氧基取代的化合物(包括咪唑并[1,2-a]吡啶)用于使用正电子发射断层扫描 (PET) 研究外周苯二氮卓受体 (PBR)。与中枢苯二氮卓受体 (CBR) 相比,这些化合物对 PBR 表现出高的体外亲和力和选择性,表明它们在神经退行性疾病的显像剂评估中具有潜在效用。大鼠的生物分布研究证实了这些化合物在神经退行性疾病研究背景下进行进一步探索的适用性 (Fookes 等人,2008 年)。

BRAF 抑制剂的抗癌谱

Abdel‐Maksoud 等人 (2019 年) 进行的研究重点是合成一系列新的咪唑并[2,1-b]噻唑衍生物,在位置 6 含有 3-氟苯基,在位置 5 含有嘧啶环。这些衍生物经过 NCI 的体外细胞毒性筛选,对结肠癌和黑色素瘤细胞系表现出显着的活性。某些化合物表现出比阳性对照索拉非尼更好的活性,特别是对抗 A375 和 SK-MEL-28 细胞系。这突出了这些化合物作为抗癌剂的潜力,特别是作为 BRAF 抑制剂 (Abdel‐Maksoud、Ammar 和 Oh,2019 年)。

抗菌和抗增殖活性

Fahim 等人 (2021 年) 研究了通过涉及烯胺酮和氮亲核试剂的反应合成新型杂环化合物(包括咪唑并[1,2-a]嘧啶)。对这些化合物进行了抗菌和抗癌活性评估,其中几个对 HepG2 和 MCF-7 细胞系表现出显着作用。该研究表明这些合成化合物在抗菌和抗癌治疗中的潜力,为进一步研究其作用机制和治疗应用开辟了途径 (Fahim、Tolan、Awad 和 Ismael,2021 年)。

作用机制

Target of Action

Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been associated with a wide range of pharmacological activities .

Mode of Action

Derivatives of imidazo[1,2-a]pyridines have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .

Biochemical Pathways

Imidazo[1,2-a]pyridine cores have been associated with a wide range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .

Pharmacokinetics

The wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been shown to have anticancer activity and have been evaluated for their antiproliferative potential in breast cancer cells .

Action Environment

The synthesis of imidazo[1,2-a]pyridines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation , which suggests that the synthesis and stability of these compounds can be influenced by various environmental factors.

未来方向

Imidazo[1,2-a]pyrimidines, including “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, may have potential for further development as therapeutic agents, given their wide range of applications in medicinal chemistry . Future research could explore new synthetic methodologies, structure-activity relationships, and potential biological targets.

属性

IUPAC Name |

3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJBJIQASVUDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

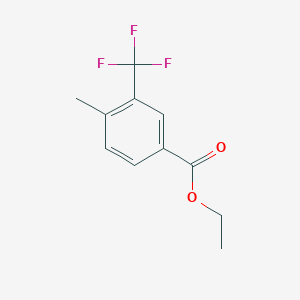

![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)

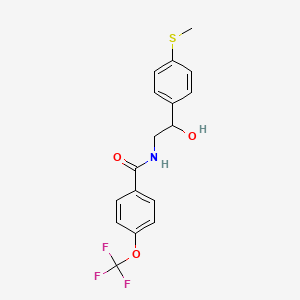

![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)

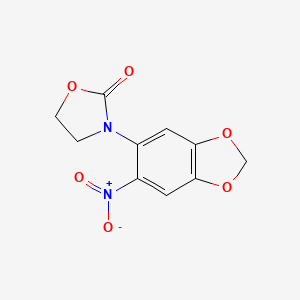

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2968631.png)

![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)

![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2968637.png)

![Methyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2968642.png)